![molecular formula C23H23N3O3 B12172673 2-[1-(2-methoxyethyl)-1H-indol-3-yl]-N-(7-methoxyquinolin-3-yl)acetamide](/img/structure/B12172673.png)
2-[1-(2-methoxyethyl)-1H-indol-3-yl]-N-(7-methoxyquinolin-3-yl)acetamide
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Overview
Description
2-[1-(2-methoxyethyl)-1H-indol-3-yl]-N-(7-methoxyquinolin-3-yl)acetamide is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(2-methoxyethyl)-1H-indol-3-yl]-N-(7-methoxyquinolin-3-yl)acetamide typically involves the reaction of 1-(2-methoxyethyl)-1H-indole-3-carbaldehyde with 7-methoxyquinoline-3-amine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is carried out in an appropriate solvent, such as dichloromethane, under reflux conditions . The resulting product is then purified using standard techniques such as column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing industrial-scale purification techniques to ensure the compound’s purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-[1-(2-methoxyethyl)-1H-indol-3-yl]-N-(7-methoxyquinolin-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole and quinoline moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Oxidized derivatives of the indole and quinoline rings.
Reduction: Reduced forms of the compound with hydrogenated indole or quinoline rings.
Substitution: Substituted derivatives with various functional groups attached to the indole or quinoline rings.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of various diseases such as cancer and infectious diseases.
Industry: Potentially used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-[1-(2-methoxyethyl)-1H-indol-3-yl]-N-(7-methoxyquinolin-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential anticancer effects . Additionally, it may interact with receptors involved in immune responses, contributing to its potential antiviral and antimicrobial activities.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(2-iodo-5-methoxy-1H-indol-3-yl)ethyl]acetamide
- N-[2-(1H-indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide
- 2-(1H-indol-3-yl)-N-(2-(5-methoxy-1H-indol-3-yl)ethyl)acetamide
Uniqueness
2-[1-(2-methoxyethyl)-1H-indol-3-yl]-N-(7-methoxyquinolin-3-yl)acetamide is unique due to its specific combination of indole and quinoline moieties, which may confer distinct biological activities compared to other similar compounds. Its unique structure allows for specific interactions with molecular targets, potentially leading to novel therapeutic applications.
Biological Activity
2-[1-(2-methoxyethyl)-1H-indol-3-yl]-N-(7-methoxyquinolin-3-yl)acetamide is a synthetic compound characterized by its unique structural combination of indole and quinoline moieties. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious disease treatment. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is C23H23N3O3, with a molecular weight of 389.4 g/mol. The IUPAC name is as follows:
Structural Representation
Property | Value |
---|---|
Molecular Formula | C23H23N3O3 |
Molecular Weight | 389.4 g/mol |
InChI Key | GGBPYLXOZVJGBY-UHFFFAOYSA-N |
Canonical SMILES | COCCN1C=C(C2=CC=CC=C21)CC(=O)NC3=CN=C4C=C(C=CC4=C3)OC |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in critical cellular pathways. Preliminary studies suggest that it may inhibit enzymes related to cell proliferation, thereby exerting potential anticancer effects. Additionally, the compound's structure allows it to interact with various signaling pathways that could modulate immune responses and inflammation.
Anticancer Properties
Research has indicated that compounds with indole and quinoline structures often exhibit significant anticancer properties. For example, studies have shown that similar compounds can induce apoptosis in cancer cells by activating pathways such as caspase cascades and inhibiting anti-apoptotic proteins like Bcl-2. The specific activity of this compound in this context remains to be fully elucidated but suggests promising therapeutic applications.
Antiviral Activity
The compound's potential antiviral activity is also under investigation. Similar indole derivatives have been shown to possess antiviral properties through mechanisms that disrupt viral replication cycles. Future studies are needed to confirm these effects specifically for this compound.
Case Studies and Research Findings
A variety of studies have explored the biological activities of similar compounds, providing insights into the potential efficacy of this compound:
- Indole Derivatives in Cancer Therapy : A study demonstrated that indole derivatives can inhibit tumor growth in various cancer models by modulating the Wnt/β-catenin signaling pathway, which is crucial for cell proliferation and differentiation.
- Quinoline-Based Antimicrobial Agents : Quinoline derivatives have been extensively researched for their antimicrobial properties, showing effectiveness against various pathogens by disrupting bacterial cell wall synthesis.
- Synergistic Effects : Research indicates that combining indole and quinoline derivatives can enhance biological activity compared to individual components, suggesting a synergistic effect that may be exploited in drug development.
Properties
Molecular Formula |
C23H23N3O3 |
---|---|
Molecular Weight |
389.4 g/mol |
IUPAC Name |
2-[1-(2-methoxyethyl)indol-3-yl]-N-(7-methoxyquinolin-3-yl)acetamide |
InChI |
InChI=1S/C23H23N3O3/c1-28-10-9-26-15-17(20-5-3-4-6-22(20)26)12-23(27)25-18-11-16-7-8-19(29-2)13-21(16)24-14-18/h3-8,11,13-15H,9-10,12H2,1-2H3,(H,25,27) |
InChI Key |
GGBPYLXOZVJGBY-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C=C(C2=CC=CC=C21)CC(=O)NC3=CN=C4C=C(C=CC4=C3)OC |
Origin of Product |
United States |
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